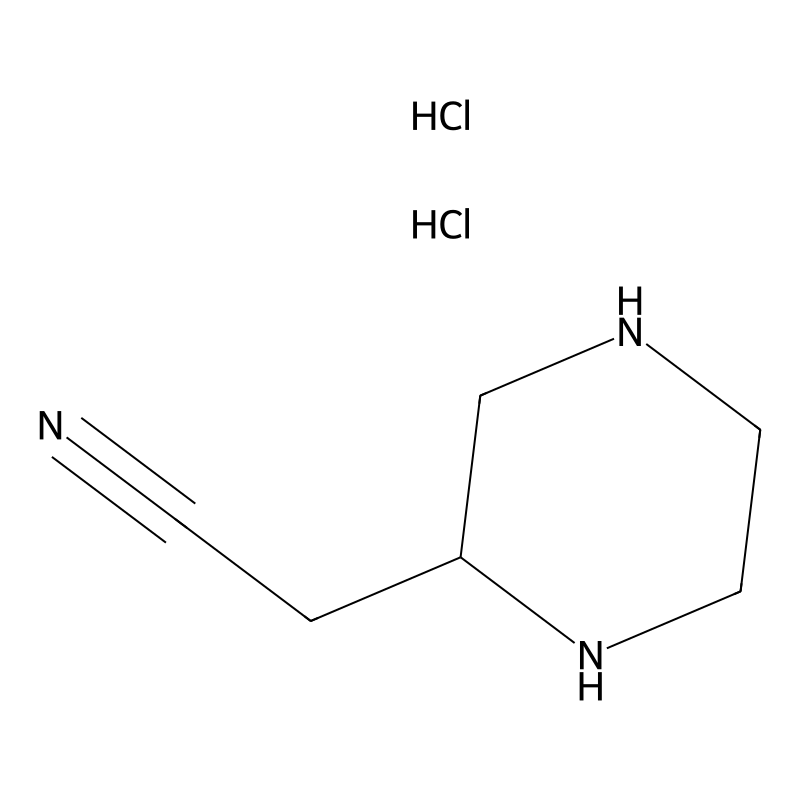

2-(Piperazin-2-yl)acetonitrile dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Piperazin-2-yl)acetonitrile dihydrochloride, with the chemical formula C₆H₁₃Cl₂N₃ and CAS number 2158301-19-8, is a compound featuring a piperazine ring attached to an acetonitrile group. It is characterized by its two hydrochloride groups, which contribute to its solubility and reactivity in various chemical environments. The molecular weight of this compound is approximately 198.09 g/mol .

This compound exists as a white crystalline solid and is soluble in water, making it suitable for various applications in biological and chemical research. Its structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry due to its ability to interact with biological targets.

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the carbon atom adjacent to the nitrile group, allowing for the introduction of various nucleophiles.

- Formation of Amides: The nitrile can also react with amines to form amides, expanding its utility in synthetic organic chemistry .

The synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride typically involves multi-step organic reactions:

- Formation of Piperazine Derivative: Starting from piperazine, an appropriate alkyl halide can be reacted to introduce the acetonitrile group.

- Nitrile Formation: The reaction may involve converting an alcohol or amine into a nitrile through dehydration or substitution methods.

- Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt form.

These methods can vary based on specific laboratory protocols and desired purity levels .

2-(Piperazin-2-yl)acetonitrile dihydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its piperazine core.

- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.

- Biological Studies: Potential use in studying neuropharmacological effects due to its structural characteristics similar to known psychoactive compounds .

Several compounds share structural similarities with 2-(Piperazin-2-yl)acetonitrile dihydrochloride. Below is a comparative analysis:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanone | Contains a methyl group on piperazine | Exhibits unique anti-anxiety effects |

| 1-(2-Pyridinyl)piperazine | Contains a pyridine ring | Known for enhanced selectivity towards certain receptors |

| 4-(4-Fluorophenyl)piperazine | Contains a fluorophenyl substituent | Demonstrates significant antipsychotic activity |

| 1-(3-Chlorophenyl)piperazine | Contains a chlorophenyl substituent | Shows potential as an antidepressant |

The uniqueness of 2-(Piperazin-2-yl)acetonitrile dihydrochloride lies in its specific combination of functional groups that may confer distinct biological activities compared to other piperazine derivatives. Further research could elucidate its potential therapeutic roles more clearly .

Patent-Protected Synthetic Routes

Several patent-protected methodologies have been developed for the large-scale synthesis of piperazine acetonitrile derivatives. The most established industrial approach involves the high-pressure hydrogenation of iminodiacetonitrile, as described in US Patent 2809196A [6]. This process utilizes hydrogen pressures of 3000-5000 pounds per square inch at temperatures ranging from 180-220°C, employing Raney nickel as the primary catalyst [6]. The method achieves yields of 85-90% and represents one of the most commercially viable routes for basic piperazine production [6].

The patent US20090318697A1 describes an improved process for preparing piperazine derivatives with particular emphasis on avoiding column chromatography and reducing lengthy reaction times [7]. This methodology achieves yields of 90-96% through optimized reaction conditions, making it highly suitable for pharmaceutical manufacturing applications [7]. The process directly affords the free base as a pure solid that precipitates in the reaction medium, eliminating multiple purification steps typically required in traditional syntheses [7].

Recent patent applications, including CN117164526A and WO2023226900, focus specifically on 2-(piperazine-2-yl)acetonitrile derivative synthesis [8] [9]. These patents describe novel synthetic approaches that emphasize improved method efficiency and yield optimization, though specific yield data remains proprietary in many cases [8] [9].

The cyanomethylation approach, protected under GB2129330A, involves the reaction of piperazine derivatives with formaldehyde sodium bisulfite hydrate followed by potassium cyanide treatment [10]. This cyanomethylation reaction operates at temperatures of 50-70°C and achieves yields of 84-86% [2] [10]. The process involves subsequent hydrogenation to convert the nitrile intermediate to the desired aminoalkyl piperazine products [10].

Process Optimization for Purity and Yield

Industrial process optimization focuses on several critical parameters that significantly impact both yield and purity outcomes. Temperature control represents the most influential factor, with optimal ranges typically maintained between 80-120°C depending on the specific synthetic route employed [11]. Higher temperatures can lead to increased side reactions and product decomposition, while insufficient heat may result in incomplete conversion [11].

Solvent selection plays a crucial role in process optimization, with ethanol, isopropanol, and dimethylformamide emerging as preferred choices for industrial applications [3] [11]. Ethanol particularly demonstrates superior performance in three-component reactions, providing yields of 90% when used with cesium carbonate as the base [3] [11]. The reaction of diphenyl disulfide with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide in ethanol exemplifies this optimization, achieving excellent yields under relatively mild conditions [11].

Base selection significantly influences both reaction completion and product purity. Cesium carbonate consistently outperforms other alkali salts, including potassium carbonate, sodium carbonate, and potassium hydroxide, in nucleophilic substitution reactions [3] [11]. The superior performance of cesium carbonate is attributed to its enhanced solubility and stronger basicity, which facilitates more efficient deprotonation and nucleophilic attack [11].

Reaction time optimization typically involves balancing complete conversion against potential decomposition reactions. Most industrial processes operate optimally within 2-5 hour timeframes, with three hours representing the standard for many cyanomethylation procedures [2] [11]. Extended reaction times beyond this range generally do not improve yields and may introduce unwanted side products [11].

Purification methodologies have been optimized to minimize operational complexity while maintaining high purity standards. Crystallization-based purification methods are preferred over chromatographic techniques for industrial applications, as they eliminate costly column purification steps [7]. The direct precipitation approach, where products crystallize from the reaction medium upon cooling, represents the most economically viable purification strategy [7].

| Process Parameter | Optimal Range/Value | Impact on Yield | Impact on Purity | Industrial Considerations |

|---|---|---|---|---|

| Reaction Temperature | 80-120°C | High - controls reaction rate | High - affects side reactions | Energy costs, safety |

| Pressure Requirements | 1-5 MPa | Medium - affects selectivity | Medium - influences selectivity | Equipment requirements |

| Catalyst Loading | 3-5 mol% | Medium - influences conversion | Low - minimal direct effect | Catalyst recovery |

| Solvent Selection | EtOH, IPA, DMF | High - affects solubility | Medium - crystallization solvent | Solvent recovery/recycling |

| Base Selection | Cs2CO3, K2CO3 | High - controls side reactions | High - neutralization effects | Waste treatment |

| Reaction Time | 2-5 hours | Medium - completion vs. decomposition | Medium - decomposition products | Productivity optimization |

Alternative Synthetic Pathways

Piperazine Functionalization Strategies

Multiple alternative approaches exist for the functionalization of piperazine rings to introduce acetonitrile substituents. The direct alkylation methodology involves the reaction of piperazine with chloroacetonitrile in the presence of suitable bases [2] [3]. This approach typically employs potassium carbonate or cesium carbonate as the base in ethanol solvent, operating at temperatures between 80-100°C [3]. The reaction proceeds through a nucleophilic substitution mechanism, with the piperazine nitrogen attacking the electrophilic carbon adjacent to the chlorine atom [3].

Advanced functionalization strategies utilize palladium-catalyzed modular synthesis approaches for constructing highly substituted piperazines [12]. These methodologies employ palladium catalysts with phosphine ligands such as DPEphos in dichloromethane solvent [12]. The reactions proceed under mild conditions at room temperature, achieving near-quantitative yields within 10-30 minutes [12]. The process couples propargyl units with diamine components to provide nitrogen heterocycles with excellent regio- and stereochemical control [12].

Photoredox catalysis represents an emerging approach for piperazine synthesis that circumvents the typical need for radical precursors [13]. This methodology utilizes organic photoredox catalysts to enable direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [13]. The process demonstrates operational simplicity and can furnish products in good to excellent yields [13].

The SnAP (Synthesis of N-Aliphatic Piperazines) methodology provides a modular approach to functionalized diamine starting materials [12]. This strategy involves the anti-Markovnikov hydroamination of readily accessible ene-carbamates, generating complex piperazine cores through subsequent cyclization reactions [12]. The methodology accommodates a wide range of both carbonyl and amine condensation partners [12].

Cyanomethylation Reaction Mechanisms

The cyanomethylation of piperazine derivatives represents a fundamental transformation for introducing acetonitrile functionality. The reaction mechanism typically proceeds through an SN2 (bimolecular nucleophilic substitution) pathway [3] [11]. The process involves initial deprotonation of the secondary amine by the base, enhancing its nucleophilicity for subsequent attack on the electrophilic carbon [3] [11].

The detailed mechanism involves several key steps: first, base-mediated deprotonation of the piperazine nitrogen increases its nucleophilic character [3]. Subsequently, nucleophilic attack occurs on the α-carbon of chloroacetonitrile or related electrophiles [3]. The displacement of the chloride leaving group results in formation of the new carbon-nitrogen bond, yielding the desired acetonitrile-substituted piperazine [3].

Mechanistic studies demonstrate that reaction efficiency is significantly influenced by several factors [3] [11]. Base selection critically affects deprotonation efficiency, with cesium carbonate providing optimal conditions for most transformations [3] [11]. Solvent effects play important roles in solubilizing reactants and stabilizing transition states, with ethanol emerging as the preferred medium for many cyanomethylation reactions [3] [11].

Temperature optimization balances reaction kinetics against potential side reactions [3] [11]. The optimal temperature range of 80-100°C provides sufficient activation energy for efficient conversion while minimizing decomposition pathways [3] [11]. Higher temperatures may promote undesired elimination reactions or nitrile hydrolysis [3] [11].

Alternative cyanomethylation approaches utilize formaldehyde sodium bisulfite hydrate in combination with potassium cyanide [2]. This methodology operates at temperatures of 50-70°C and provides good yields when properly optimized [2]. The reaction involves initial formation of an aminomethanol intermediate, which subsequently undergoes nucleophilic substitution with cyanide to form the acetonitrile functionality [2].

The three-component reaction approach represents an advanced cyanomethylation strategy [3] [11]. This methodology combines disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide in ethanol solvent [11]. The reaction proceeds through sequential nucleophilic substitutions, ultimately yielding 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile derivatives in excellent yields [11].

| Method | Key Reagents | Reaction Conditions | Yield Range | Industrial Applicability | Process Advantages | Process Limitations |

|---|---|---|---|---|---|---|

| Industrial Hydrogenation | Iminodiacetonitrile + H2 + Raney Nickel | 3000-5000 psi H2, 180-220°C | 85-95% | High - established process | High yield, established technology | High pressure, safety concerns |

| Cyanomethylation with Chloroacetonitrile | Piperazine + Chloroacetonitrile + Base | 80-100°C, K2CO3 or Cs2CO3, EtOH | 75-90% | High - simple procedure | Simple workup, good selectivity | Requires anhydrous conditions |

| Three-Component SN2 Reaction | Disulfide + CAABC + TMSCN | 100°C, 3h, EtOH, Cs2CO3 | 80-95% | Medium - requires specialized reagents | Mild conditions, good tolerance | Specialized reagents costly |

| Piperazine Functionalization | Piperazine + Acetonitrile derivatives | 50-70°C, organic solvent | 60-85% | Medium - moderate complexity | Versatile, multiple products | Side reactions possible |

| Alkylation with Epoxide | Piperazine + Epoxypropane + Isopropanol | 82-83°C reflux, 3h | 90-96% | High - scalable conditions | Direct precipitation, high purity | Limited substrate scope |